molecular formula C25H23N5O3 B7701542 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole

5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No. B7701542
M. Wt: 441.5 g/mol
InChI Key: SOPXVKYAAJFUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole is not fully understood. However, studies suggest that this compound exerts its biological activities by interacting with various molecular targets, including enzymes, receptors, and DNA.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of this compound have been reported. These include:
1. Inhibition of cell proliferation: This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Modulation of immune response: this compound has been found to modulate the immune response by regulating the production of cytokines and chemokines.
3. Reduction of inflammation: This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole is its diverse biological activities, which make it a potential candidate for the development of new drugs. However, this compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

Several future directions for the research on 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole can be explored, including:
1. Structural modification: The synthesis of new analogs of this compound with improved biological activities and pharmacokinetics can be explored.
2. Combination therapy: The potential of this compound in combination with other drugs for the treatment of cancer and other diseases can be investigated.
3. Mechanistic studies: Further studies on the mechanism of action of this compound can be conducted to gain a better understanding of its biological activities.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities. Its potential therapeutic applications in the treatment of cancer, infectious diseases, and inflammatory disorders make it an attractive candidate for further research. However, more studies are required to fully understand its mechanism of action and to develop new analogs with improved pharmacokinetics and biological activities.

Synthesis Methods

The synthesis of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole involves the reaction of 4-(4-phenylpiperazin-1-yl)aniline with m-tolylglyoxal in the presence of nitric acid and sulfuric acid. This reaction leads to the formation of the intermediate product, which is then cyclized with the help of acetic anhydride and sodium acetate to yield the final product.

Scientific Research Applications

5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(m-tolyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. Some of the significant research areas include:
1. Antitumor activity: Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
2. Antimicrobial activity: This compound has also been shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.
3. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-(3-methylphenyl)-5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-18-6-5-7-19(16-18)24-26-25(33-27-24)20-10-11-22(23(17-20)30(31)32)29-14-12-28(13-15-29)21-8-3-2-4-9-21/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPXVKYAAJFUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.